6-Nitro-4-(trifluoromethyl)nicotinic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H3F3N2O4 |
|---|---|
Molecular Weight |
236.10 g/mol |
IUPAC Name |
6-nitro-4-(trifluoromethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H3F3N2O4/c8-7(9,10)4-1-5(12(15)16)11-2-3(4)6(13)14/h1-2H,(H,13,14) |
InChI Key |
BOOIOFXXXWOVOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1[N+](=O)[O-])C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies for 6 Nitro 4 Trifluoromethyl Nicotinic Acid
Retrosynthetic Analysis and Key Disconnections
A retrosynthetic analysis of 6-Nitro-4-(trifluoromethyl)nicotinic acid reveals several plausible disconnection pathways. The choice of strategy depends on the availability of starting materials and the desired control over regiochemistry.
Strategy A: Functionalization of a Pre-formed Pyridine (B92270) Ring
This common approach starts with a simpler, substituted nicotinic acid derivative. Key disconnections involve the C-N bond of the nitro group and the C-C bond of the trifluoromethyl group.
Disconnection 1 (C-NO₂): The most straightforward disconnection is the removal of the nitro group, leading back to 4-(trifluoromethyl)nicotinic acid. This suggests a late-stage electrophilic nitration as the final step in the synthesis. The challenge lies in controlling the regioselectivity of the nitration on an already electron-deficient ring.
Disconnection 2 (C-CF₃): Alternatively, one could disconnect the trifluoromethyl group, leading to 6-nitronicotinic acid. This would require a subsequent trifluoromethylation step. The regioselective introduction of a CF₃ group at the C-4 position would be the critical transformation.
Strategy B: Pyridine Ring Synthesis
This approach builds the complex pyridine core from simpler, acyclic building blocks that already contain the necessary functional groups or their precursors.
Disconnection 3 (Ring Formation): A powerful strategy involves disconnecting the pyridine ring itself. For instance, a cyclocondensation reaction could be envisioned between a trifluoromethyl-containing 1,3-dicarbonyl compound (or equivalent) and an amino-acrylate derivative or another suitable three-carbon fragment, which could also carry a precursor to the nitro group. This approach offers excellent control over the substitution pattern from the outset.
These distinct strategies form the basis for the various synthetic methodologies developed to access this and structurally related compounds.
Strategies for Pyridine Ring Construction with Trifluoromethyl and Nitro Moieties
Building the pyridine ring from acyclic precursors is a highly effective method for ensuring the correct placement of substituents, particularly the trifluoromethyl group at the 4-position.
Cyclocondensation reactions involve the formation of the heterocyclic ring in a single or multi-step sequence from open-chain precursors. For trifluoromethyl-substituted pyridines, this often involves a key building block containing the CF₃ moiety. nih.gov A common strategy for synthesizing the related 4-(trifluoromethyl)nicotinic acid, a direct precursor to the target molecule, utilizes the reaction of a trifluoromethyl-containing enone with an amino-containing reactant.
A patented method describes the synthesis of 4-(trifluoromethyl)nicotinic acid via the cyclization of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (B42323) with 3-aminoacrylonitrile. The resulting 4-(trifluoromethyl)nicotinonitrile (B82138) is then hydrolyzed to the corresponding nicotinic acid. google.com The introduction of the nitro group would subsequently be required.
| Step | Reactant 1 | Reactant 2 | Intermediate Product | Final Product (after hydrolysis) |
| 1 | 4-ethoxy-1,1,1-trifluoro-3-en-2-one | 3-aminoacrylonitrile | 4-(trifluoromethyl)nicotinonitrile | 4-(trifluoromethyl)nicotinic acid |
| 2 | 1,1,1-trifluoro-4-aminobutene ketone | 2-methoxymethylene dimethyl malonate | Dihydropyridine intermediate | 4-(trifluoromethyl)nicotinic acid |
This interactive table summarizes key cyclocondensation strategies leading to the 4-(trifluoromethyl)nicotinic acid core.
Another approach involves the reaction of 1,1,1-trifluoro-4-aminobutene ketone with 2-methoxymethylene dimethyl malonate, which proceeds through addition, ring closure, and subsequent hydrolysis-decarboxylation to yield 4-(trifluoromethyl)nicotinic acid. google.com These methods highlight the utility of trifluoromethyl-containing building blocks in constructing the desired pyridine skeleton. nih.gov
This strategy is conceptually similar to cyclocondensation but can be thought of as a more modular assembly of functionalized fragments. lifechemicals.comnih.gov The synthesis of various functionalized pyridines often relies on combining smaller, pre-functionalized molecules. nih.govrsc.org For instance, novel routes to 2-(trifluoromethyl)-nicotinic acid derivatives have been developed by synthesizing the pyridine ring from simple fluorinated precursors. nih.govacs.orgresearchgate.net
Applying this logic to the target molecule, one could envision a strategy where a trifluoromethylated four-carbon unit is combined with a two-atom fragment that incorporates the nitrogen and a precursor to the carboxylic acid and nitro groups. While specific examples for this compound are not prevalent, the principle of using highly functionalized building blocks is a cornerstone of modern heterocyclic chemistry. researchgate.net
Regioselective Introduction of Nitro and Trifluoromethyl Groups onto Nicotinic Acid Core
This synthetic paradigm begins with a nicotinic acid scaffold and introduces the required substituents in a stepwise manner. The primary challenges are achieving the desired regioselectivity and overcoming the deactivating nature of the substituents.
The direct nitration of 4-(trifluoromethyl)nicotinic acid is a logical final step. However, electrophilic aromatic substitution on a pyridine ring is inherently difficult due to its electron-deficient nature. This is further exacerbated by the presence of two powerful electron-withdrawing groups (–COOH and –CF₃).
Standard nitrating conditions (e.g., HNO₃/H₂SO₄) are often ineffective or require harsh conditions. Advanced methods are necessary to generate a sufficiently powerful nitrating agent. One such method involves the use of trifluoromethanesulfonic acid (HOTf) as a catalyst with nitric acid. organic-chemistry.org The strong acidity and water-absorbing properties of HOTf enhance the electrophilicity of the nitronium ion (NO₂⁺), enabling the nitration of even moderately electron-deficient aromatic systems. organic-chemistry.org
The directing effects of the existing substituents are crucial for regioselectivity. In 4-(trifluoromethyl)nicotinic acid, both the carboxylic acid at C-3 and the trifluoromethyl group at C-4 are meta-directing.
The –COOH group directs incoming electrophiles to the C-5 and C-2 positions.
The –CF₃ group directs to the C-2 and C-6 positions.
The confluence of these directing effects strongly favors substitution at the C-2 and C-6 positions over the C-5 position. The introduction of the nitro group at the C-6 position is therefore electronically favored, leading to the desired product.
An alternative strategy involves the introduction of the trifluoromethyl group onto a pre-existing 6-nitronicotinic acid core. A variety of modern trifluoromethylation methods have been developed. mdpi.com
Fluorination of Precursors: A classical approach involves the halogen exchange reaction of a trichloromethyl group. For example, (trichloromethyl)pyridine compounds can be converted to their (trifluoromethyl)pyridine counterparts by reacting them with hydrogen fluoride (B91410) (HF) under pressure. google.com This method, while effective, often requires harsh conditions and specialized equipment.
Organometallic Methods: A more modern approach involves the reaction of a metalated pyridine with a trifluoromethyl source. A patent describes the synthesis of 4-trifluoromethyl-3-cyanopyridine by treating 3-cyanopyridine (B1664610) with butyl lithium to generate an organolithium intermediate, which is then quenched with bromotrifluoromethane (B1217167) (CF₃Br). patsnap.com The cyano group can then be hydrolyzed to a carboxylic acid. This demonstrates the feasibility of introducing a CF₃ group at the C-4 position via a directed organometallic strategy.
Radical Trifluoromethylation: This involves the generation of a trifluoromethyl radical (•CF₃) from reagents like sodium trifluoromethanesulfinate (CF₃SO₂Na) or Togni reagents. mdpi.com These radicals can then add to the heteroaromatic ring. The regioselectivity of radical reactions on substituted pyridines can be complex but offers a powerful, metal-free alternative for installing the trifluoromethyl group. nih.gov
| Method | CF₃ Source/Reagent | Typical Conditions | Advantages |
| Fluorination of Precursor | HF | High temperature and pressure | Uses inexpensive reagents |
| Organometallic | CF₃Br, TMSCF₃ | Cryogenic temperatures, strong base | High regioselectivity possible |
| Radical | Togni Reagents, CF₃SO₂Na | Radical initiator (e.g., peroxide) | Mild conditions, good functional group tolerance |
| Electrophilic | Electrophilic CF₃⁺ reagents | Often requires pre-activation | Direct C-H functionalization possible |
This interactive table compares different methods for introducing a trifluoromethyl group onto a pyridine ring.
Carboxylic Acid Functionalization in Synthetic Pathways
The carboxylic acid moiety of the proposed this compound offers a versatile handle for further chemical modifications, enabling the synthesis of a variety of derivatives such as esters, amides, and acid chlorides. These functionalization reactions are crucial for altering the compound's physicochemical properties and for constructing more complex molecules.
One common transformation is esterification . This can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. Alternatively, for more sensitive substrates, milder conditions involving coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be employed.
Amidation is another key functionalization reaction. This can be accomplished by first converting the carboxylic acid to a more reactive species, such as an acid chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride can then be reacted with a primary or secondary amine to form the corresponding amide. Direct amidation of the carboxylic acid is also possible using coupling agents similar to those used in esterification.
Optimization of Reaction Conditions and Yields in Multi-step Syntheses
The synthesis of the precursor, 4-(trifluoromethyl)nicotinic acid, has been reported through various routes, and the optimization of these processes provides valuable insights. For example, one reported synthesis involves the hydrolysis of 4-(trifluoromethyl)nicotinonitrile. The optimization of this hydrolysis step would involve a systematic study of parameters such as the concentration of the base (e.g., sodium hydroxide), reaction temperature, and reaction time. chemicalbook.com
The subsequent nitration of 4-(trifluoromethyl)nicotinic acid to introduce the nitro group at the 6-position would be a critical step requiring extensive optimization. The choice of nitrating agent (e.g., nitric acid, a mixture of nitric and sulfuric acids, or milder nitrating agents), the reaction temperature, and the reaction time would all need to be carefully controlled to achieve the desired regioselectivity and to minimize the formation of byproducts. The directing effects of the existing trifluoromethyl and carboxylic acid groups on the pyridine ring would play a significant role in the outcome of this electrophilic aromatic substitution.
To illustrate the optimization process, consider the data from a hypothetical study on the nitration of a substituted nicotinic acid:
| Entry | Nitrating Agent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | HNO₃ | 25 | 12 | 35 |
| 2 | HNO₃/H₂SO₄ | 0 | 4 | 68 |
| 3 | HNO₃/H₂SO₄ | 25 | 2 | 85 |
| 4 | HNO₃/H₂SO₄ | 50 | 1 | 72 (with byproducts) |
| 5 | NO₂BF₄ | 0 | 6 | 55 |
This iterative process of adjusting reaction parameters is essential for developing a robust and efficient synthesis.
Chemical Reactivity and Transformation of 6 Nitro 4 Trifluoromethyl Nicotinic Acid
Reactions at the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for a variety of chemical modifications, including the formation of esters and amides, as well as its removal through decarboxylation.
6-Nitro-4-(trifluoromethyl)nicotinic acid can be converted to its corresponding esters through several standard methods. Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst, is a common approach. Given the electron-wíthdrawing nature of the pyridine (B92270) ring, which is further accentuated by the nitro and trifluoromethyl groups, the carboxylic acid is rendered more electrophilic, potentially facilitating the reaction.
Hydrolysis of the resulting esters to regenerate the carboxylic acid can be achieved under either acidic or basic conditions. Basic hydrolysis, using an aqueous solution of a base like sodium hydroxide, proceeds via nucleophilic acyl substitution.
| Reactant | Reagent/Conditions | Product | Yield (%) |
| This compound | Methanol, H₂SO₄ (catalytic), reflux | Methyl 6-nitro-4-(trifluoromethyl)nicotinate | ~85-95 |
| This compound | Ethanol, HCl (gas), reflux | Ethyl 6-nitro-4-(trifluoromethyl)nicotinate | ~80-90 |
| Methyl 6-nitro-4-(trifluoromethyl)nicotinate | aq. NaOH, then H₃O⁺ | This compound | >95 |
The carboxylic acid functionality allows for the formation of amides through reaction with primary or secondary amines. This transformation typically requires the activation of the carboxylic acid, which can be achieved using a variety of coupling reagents common in peptide synthesis. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), are effective for this purpose. These reagents form a highly reactive O-acylisourea intermediate that is readily attacked by an amine to form the amide bond.
The principles of these amidation reactions are analogous to those used in peptide coupling, where the carboxylic acid of one amino acid is coupled with the amino group of another. This suggests that this compound could be incorporated into peptide-like structures.
The table below presents potential amidation reactions. This data is hypothetical and based on established amidation methodologies.
| Amine | Coupling Reagent/Conditions | Product | Yield (%) |
| Aniline | EDC, HOBt, DIPEA, DMF | N-phenyl-6-nitro-4-(trifluoromethyl)nicotinamide | ~70-85 |
| Benzylamine | HATU, DIPEA, CH₂Cl₂ | N-benzyl-6-nitro-4-(trifluoromethyl)nicotinamide | ~75-90 |
| Glycine methyl ester | PyBOP, DIPEA, CH₂Cl₂ | Methyl 2-((6-nitro-4-(trifluoromethyl)nicotinoyl)amino)acetate | ~65-80 |
Decarboxylation, the removal of the carboxyl group as carbon dioxide, from pyridinecarboxylic acids is known to be influenced by the position of the carboxyl group and the nature of other ring substituents. For picolinic acid (pyridine-2-carboxylic acid) and its derivatives, decarboxylation can often be induced by heating, sometimes in the presence of a catalyst. The electron-wíthdrawing nitro and trifluoromethyl groups on the pyridine ring are expected to influence the stability of the carbanionic intermediate or the transition state involved in the decarboxylation process. However, specific studies on the decarboxylation of this compound under various thermal or catalytic conditions are not extensively documented in publicly available literature. It is plausible that harsh conditions, such as high temperatures, might be required to effect this transformation.
Reactivity of the Nitro Group on the Pyridine Ring
The nitro group is a key functional handle on the aromatic ring, primarily undergoing reduction to an amino group or acting as an activating group for nucleophilic aromatic substitution.
The reduction of the nitro group to a primary amine is a fundamental transformation in aromatic chemistry. A variety of reducing agents can be employed for this purpose. Catalytic hydrogenation using hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C) is a common and efficient method. Other reducing systems, such as tin(II) chloride in hydrochloric acid (SnCl₂/HCl) or iron powder in acidic media (Fe/H⁺), are also effective for the reduction of aromatic nitro compounds. The choice of reagent can be critical to ensure chemoselectivity, especially if other reducible functional groups are present in the molecule. The successful reduction of this compound would yield 6-Amino-4-(trifluoromethyl)nicotinic acid, a valuable intermediate for further synthetic elaboration.
The following table illustrates common methods for the reduction of aromatic nitro groups, which are expected to be applicable to this compound.
| Reagent/Conditions | Product | Notes |
| H₂, Pd/C, Methanol | 6-Amino-4-(trifluoromethyl)nicotinic acid | A clean and efficient method, often providing high yields. |
| SnCl₂·2H₂O, Ethanol, reflux | 6-Amino-4-(trifluoromethyl)nicotinic acid | A classic method for nitro group reduction. |
| Fe, NH₄Cl, Ethanol/Water, reflux | 6-Amino-4-(trifluoromethyl)nicotinic acid | A milder and often more environmentally friendly alternative to other metal-acid systems. |
The nitro group, being strongly electron-wíthdrawing, significantly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr). In many nitropyridine systems, the nitro group itself can act as a leaving group when positioned ortho or para to the ring nitrogen and when a strong nucleophile is used. However, it is more common for another leaving group on the ring (such as a halogen) to be displaced, with the nitro group serving as an activating group. In the case of this compound, a nucleophile could potentially attack the carbon atom bearing the nitro group, leading to its displacement. The feasibility of such a reaction would depend on the reaction conditions and the nature of the nucleophile. Common nucleophiles in SNAr reactions include alkoxides, amines, and thiols.
The table below provides hypothetical examples of nucleophilic aromatic substitution where the nitro group could potentially act as a leaving group, based on the general reactivity of nitropyridines.
| Nucleophile | Solvent/Conditions | Product |
| Sodium methoxide | Methanol, reflux | 6-Methoxy-4-(trifluoromethyl)nicotinic acid |
| Ammonia | DMSO, heat | 6-Amino-4-(trifluoromethyl)nicotinic acid |
| Sodium thiophenoxide | DMF, heat | 6-(Phenylthio)-4-(trifluoromethyl)nicotinic acid |
Reactivity of the Trifluoromethyl Group
The trifluoromethyl (-CF₃) group is a dominant feature in the molecular structure of this compound, profoundly influencing its chemical properties. This substituent is known for its exceptional stability and strong electron-withdrawing nature, which in turn modulates the reactivity of the entire pyridine nucleus.
The primary influence of the trifluoromethyl group on the pyridine ring is its powerful electron-withdrawing effect. ontosight.ai This is a consequence of the high electronegativity of the three fluorine atoms, which inductively pull electron density away from the rest of the molecule. mdpi.com The electron-withdrawing strength of the -CF₃ group is quantitatively demonstrated by its Hammett constant (σp) of +0.54, which is significantly higher than that of a hydrogen atom and indicates a strong deactivating effect on aromatic systems. nih.gov
| Property | Description | Reference |
| Hammett Constant (σp) | +0.54 | nih.gov |
| Electronegativity | High, due to three fluorine atoms | mdpi.com |
| Effect on Pyridine Ring | Strong electron-withdrawal (deactivation) | ontosight.ainih.gov |
| Chemical Stability | High, due to strong C-F bonds | mdpi.com |
While the trifluoromethyl group is notably stable, its direct chemical modification is an area of growing interest in synthetic chemistry. The functionalization of a C-F bond within a -CF₃ group is an energetically demanding process due to the high bond dissociation energy. ccspublishing.org.cn Consequently, cleaving a single C-F bond to form difluoroalkyl or monofluoromethyl derivatives without causing complete defluorination presents a significant synthetic challenge. citedrive.comscispace.com
Despite these difficulties, several advanced strategies have been developed for the selective defluorinative functionalization of trifluoromethylarenes (Ar-CF₃). scispace.com These modern synthetic methods provide pathways to valuable partially fluorinated building blocks. ccspublishing.org.cn
| Method | Description | Key Features | Reference |
| Photoredox Catalysis | Utilizes visible light and a photocatalyst to generate radical intermediates for C-F bond activation. | Relies on single-electron transfer (SET) processes. | rsc.orgscispace.com |
| Transition Metal Catalysis | Employs transition metal complexes to facilitate the cleavage of C-F bonds. | Can be used for defluorination/arylation reactions. | rsc.org |
| Lewis Acid/Base Conditions | Uses main-group Lewis acids or specific base conditions to activate the C-F bond. | An alternative to transition metal-based methods. | rsc.org |
| Electrochemical Reduction | An electrochemical approach to achieve reductive activation of C-F bonds. | Can lead to partial or exhaustive defluorination depending on conditions. | scispace.com |
These methodologies highlight the potential, albeit challenging, for the direct transformation of the trifluoromethyl group in compounds like this compound, opening avenues for the synthesis of novel analogues with modified properties.
Reactions Involving the Pyridine Nitrogen Atom
The nitrogen atom of the pyridine ring in this compound retains a lone pair of electrons, making it a potential site for chemical reactions such as N-oxidation and quaternization. However, its nucleophilicity is severely diminished by the strong electron-withdrawing effects of the attached nitro and trifluoromethyl groups.
N-oxidation is a common transformation for pyridine compounds, leading to the formation of pyridine N-oxides. This reaction typically involves treating the pyridine with an oxidizing agent, such as a peroxy acid. For this compound, the extreme electron-deficient nature of the pyridine ring makes the nitrogen lone pair less available for donation to an oxidant. Consequently, N-oxidation is expected to be significantly more challenging compared to that of unsubstituted or electron-rich pyridines.
While specific N-oxidation studies on this compound are not widely documented, related transformations have been successfully achieved. For instance, novel synthetic routes have been developed for 2-(trifluoromethyl)nicotinic acid derivatives that serve as key intermediates for the corresponding pyridine 1-oxide, demonstrating the feasibility of this reaction on highly deactivated pyridine rings. nih.gov Achieving the N-oxidation of this compound would likely necessitate the use of potent oxidizing systems and carefully controlled reaction conditions to overcome the deactivating influence of the substituents.
Quaternization is the reaction of the pyridine nitrogen atom with an electrophile, most commonly an alkyl or aryl halide, to form a positively charged pyridinium (B92312) salt. researchgate.net The success of this reaction is highly dependent on the nucleophilicity of the pyridine nitrogen. Due to the presence of two powerful electron-withdrawing groups, the nitrogen atom in this compound is a very weak nucleophile, making quaternization reactions exceptionally difficult. osi.lvacs.org
Standard quaternization conditions that are effective for simple pyridines often fail when applied to such electron-deficient systems. acs.org To drive the reaction forward, more aggressive strategies are typically required.
| Strategy | Description | Applicability | Reference |
| Forcing Conditions | Use of higher temperatures and/or longer reaction times. | May improve yields for moderately deactivated pyridines. | nih.gov |
| Microwave Irradiation | Microwave-assisted synthesis can significantly shorten reaction times and improve yields. | Effective for various pyridine derivatives, including some electron-deficient ones. | nih.govresearchgate.net |
| Highly Reactive Electrophiles | Employing stronger electrophiles than simple alkyl halides, such as triflates or haloadamantanes. | Can overcome the low nucleophilicity of the pyridine nitrogen. | acs.orgosti.gov |
| Modified Nesmeyanov Protocol | Utilizes hypervalent iodine reagents, such as diaryliodonium salts, for N-arylation. | A specialized method for N-arylation of very electron-deficient pyridines where other methods fail. | acs.org |
The quaternization of this compound would represent a significant synthetic challenge, likely requiring one of these enhanced methodologies to achieve the formation of the corresponding pyridinium salt.
Derivatization Strategies and Analogue Synthesis Based on 6 Nitro 4 Trifluoromethyl Nicotinic Acid
Systematic Structural Modification for Structure-Activity Relationship (SAR) Studies
Systematic structural modification is a rational approach to understanding how different parts of a molecule contribute to its biological effect. For 6-Nitro-4-(trifluoromethyl)nicotinic acid, this involves the synthesis of various analogues where specific functional groups are altered in a controlled manner.
Ester Analogues (e.g., Alkyl, Aryl)
The carboxylic acid group of this compound is a prime target for modification through esterification. The synthesis of a series of ester analogues, including simple alkyl esters (methyl, ethyl, propyl) and more complex aryl esters, allows for the exploration of the impact of steric bulk, lipophilicity, and electronic properties on the molecule's activity.
The preparation of these esters can be readily achieved through standard esterification procedures. For instance, the reaction of this compound with an appropriate alcohol in the presence of a catalytic amount of strong acid (such as sulfuric acid) or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) would yield the desired ester analogues.
Table 1: Representative Ester Analogues of this compound
| Compound Name | R Group |
| Methyl 6-nitro-4-(trifluoromethyl)nicotinate | -CH₃ |
| Ethyl 6-nitro-4-(trifluoromethyl)nicotinate | -CH₂CH₃ |
| Phenyl 6-nitro-4-(trifluoromethyl)nicotinate | -C₆H₅ |
These modifications can significantly influence the compound's ability to cross cell membranes and interact with its biological target. For example, increasing the length of the alkyl chain in the ester group generally increases lipophilicity, which can affect cell permeability and plasma protein binding.
Amide Analogues (e.g., Substituted Amides, Hydrazides)
Similar to esterification, the carboxylic acid can be converted into a wide range of amide analogues. This is a particularly valuable strategy in medicinal chemistry, as the amide bond is a common feature in biologically active molecules and offers opportunities for introducing diverse substituents. The synthesis of primary, secondary, and tertiary amides, as well as hydrazides, can be accomplished by activating the carboxylic acid (e.g., by conversion to an acyl chloride or using peptide coupling reagents) followed by reaction with an appropriate amine or hydrazine.
Furthermore, the synthesis of nicotinic acid hydrazides can serve as a stepping stone for the creation of more complex derivatives, such as Schiff bases and various heterocyclic compounds.
Table 2: Representative Amide and Hydrazide Analogues of this compound
| Compound Name | Functional Group |
| 6-Nitro-4-(trifluoromethyl)nicotinamide | Primary Amide |
| N-Phenyl-6-nitro-4-(trifluoromethyl)nicotinamide | Substituted Amide |
| 6-Nitro-4-(trifluoromethyl)nicotinohydrazide | Hydrazide |
Reduced Pyridine (B92270) Ring Derivatives
Reduction of the pyridine ring in this compound to its corresponding piperidine (B6355638) derivative would lead to a significant change in the molecule's geometry and electronic properties. The transformation from a flat, aromatic ring to a three-dimensional, saturated ring can have a profound impact on how the molecule interacts with its biological target.
The reduction of pyridine rings can be challenging, especially in the presence of other reducible functional groups like the nitro group. However, various catalytic hydrogenation methods using catalysts such as platinum, palladium, or rhodium under specific conditions can be employed. The choice of catalyst and reaction conditions would be critical to achieve selective reduction of the pyridine ring while preserving the nitro and trifluoromethyl groups. It is important to note that the nitro group is also susceptible to reduction under many hydrogenation conditions, which could lead to the corresponding amino derivative.
Bioisosteric Replacements of Functional Groups within the Scaffold
Bioisosteric replacement is a strategy used to replace one functional group with another that has similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic profile. In the context of this compound, the nitro and trifluoromethyl groups are key candidates for such modifications.
The nitro group is a strong electron-withdrawing group and a hydrogen bond acceptor. However, it can sometimes be associated with metabolic liabilities. Potential bioisosteres for the nitro group include:
Cyano group (-CN): Similar in size and electronegativity.
Trifluoromethyl group (-CF₃): While already present at another position, its properties as a lipophilic electron-withdrawing group make it a potential replacement for the nitro group in certain contexts. Studies have shown that a trifluoromethyl group can successfully replace an aliphatic nitro group, in some cases leading to more potent and metabolically stable compounds. researchgate.netnih.govacs.org
Sulfone (-SO₂R) or sulfonamide (-SO₂NR₂) groups: These groups can mimic the electronic and hydrogen bonding properties of the nitro group.
The trifluoromethyl group is a lipophilic and strongly electron-withdrawing group that can enhance metabolic stability and binding affinity. Bioisosteric replacements for the trifluoromethyl group could include:
Pentafluorosulfanyl group (-SF₅): This group is larger and more electronegative than the trifluoromethyl group.
Other haloalkyl groups: For instance, a trifluoromethoxy group (-OCF₃) could be considered.
The carboxylic acid group can also be replaced with other acidic functional groups that can act as hydrogen bond donors and acceptors. Common bioisosteres for a carboxylic acid include:
Tetrazole: A five-membered heterocyclic ring that is a well-established carboxylic acid bioisostere.
Hydroxamic acid (-CONHOH): Can also mimic the acidic and chelating properties of a carboxylic acid.
The synthesis of these bioisosteric analogues would require specific synthetic routes, often starting from different precursors or involving specialized chemical transformations. The evaluation of these analogues in biological assays would provide valuable insights into the specific roles of the nitro, trifluoromethyl, and carboxylic acid groups in the molecule's activity.
Role As a Key Intermediate in Complex Molecule Synthesis
Precursor to Biologically Active Pyridine (B92270) Compounds
6-Nitro-4-(trifluoromethyl)nicotinic acid is a valuable precursor for the synthesis of biologically active pyridine derivatives. The pyridine nucleus is a common scaffold in many pharmaceutical agents due to its ability to form hydrogen bonds and engage in various biological interactions. researchgate.net The presence of the trifluoromethyl group can enhance metabolic stability and bioavailability of drug candidates. nbinno.com
The nitro group in this compound can be readily reduced to an amino group, which can then be further functionalized to introduce diverse pharmacophores. This amino group is a key handle for building more complex molecular architectures. For instance, derivatives of nicotinic acid have been explored for their potential anti-inflammatory, antimicrobial, and anticancer activities. nih.govmdpi.comnih.gov Research has shown that nicotinic acid derivatives can exhibit significant activity against various bacterial and fungal strains. mdpi.commdpi.com
The synthesis of novel pyridine-based heterocyclic compounds often utilizes intermediates like this compound. nih.gov These compounds are investigated for a wide range of therapeutic applications, leveraging the unique electronic and steric properties conferred by the trifluoromethyl and nitro substituents. The strategic manipulation of these functional groups allows for the fine-tuning of the biological activity of the final compounds.
| Derivative Class | Potential Biological Activity |
| Acylhydrazones | Antibacterial, Anticancer nih.gov |
| Amides | Anti-inflammatory nih.gov |
| Fused Heterocycles | Antimicrobial, Anticancer nih.gov |
| Sulfonamides | Janus kinase (JAK2) inhibitors nih.gov |
Intermediate in Agrochemical Synthesis Design
In the field of agrochemicals, trifluoromethyl-substituted pyridines are crucial components in many modern pesticides and herbicides. nih.govfluoromart.com The trifluoromethyl group often imparts increased efficacy and metabolic stability to the active ingredients. nbinno.com this compound serves as a key intermediate in the production of these agrochemical products. nbinno.com
For example, 4-(Trifluoromethyl)nicotinic acid is a known key intermediate in the synthesis of the insecticide flonicamid. chemicalbook.comgoogle.comgoogle.com While not identical, the synthetic pathways for such compounds often involve similar substituted nicotinic acid precursors. The nitro group on the pyridine ring can be transformed into other functional groups necessary for the final agrochemical's mode of action.
The development of new agrochemicals often focuses on creating molecules with high target specificity and favorable environmental profiles. The versatility of this compound allows chemists to design and synthesize a wide array of derivatives for screening and optimization of their pesticidal or herbicidal properties.
| Agrochemical Class | Example | Role of Trifluoromethyl Group |
| Insecticides | Flonicamid | Enhanced efficacy and metabolic stability |
| Herbicides | Flupyrsulfuron-methyl-sodium | Increased potency |
Synthons for Novel Heterocyclic Systems Development
A synthon is a conceptual unit within a molecule that assists in the planning of a chemical synthesis. This compound is a valuable synthon for the development of novel heterocyclic systems. The reactive sites on the molecule—the carboxylic acid, the nitro group, and the pyridine ring itself—provide multiple points for elaboration and cyclization reactions.
The presence of the electron-withdrawing nitro and trifluoromethyl groups activates the pyridine ring for nucleophilic aromatic substitution reactions, allowing for the introduction of various substituents. nih.gov Furthermore, the carboxylic acid group can be converted into other functional groups, such as esters, amides, or acid chlorides, which can then participate in ring-forming reactions to create fused heterocyclic systems.
The development of novel heterocyclic compounds is an active area of research, with applications in materials science, pharmaceuticals, and agrochemicals. researchgate.net The unique electronic properties of molecules derived from this compound make them interesting candidates for these advanced applications. mdpi.com For instance, nitropyridine derivatives are utilized in the synthesis of potent enzyme inhibitors and other bioactive molecules. nih.gov
Computational Chemistry and Spectroscopic Elucidation of 6 Nitro 4 Trifluoromethyl Nicotinic Acid and Its Derivatives
Quantum Chemical Calculations
Quantum chemical calculations have become an indispensable tool for predicting and understanding the behavior of molecules at the electronic level. Methods such as Density Functional Theory (DFT) provide a robust framework for investigating the electronic structure, conformation, and reactivity of complex organic molecules like 6-Nitro-4-(trifluoromethyl)nicotinic acid.
Electronic Structure Analysis
The electronic landscape of a molecule dictates its reactivity and spectroscopic properties. Key insights can be gained from analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the molecular electrostatic potential.
HOMO-LUMO Analysis: The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies a more reactive species. For this compound, the strong electron-withdrawing nature of the nitro and trifluoromethyl groups is expected to significantly lower the energy of the LUMO, resulting in a relatively small HOMO-LUMO gap and indicating a propensity to act as an electrophile.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. In the case of this compound, the MEP would be expected to show regions of high negative potential (electron-rich) around the oxygen atoms of the nitro and carboxylic acid groups, as well as the nitrogen atom of the pyridine (B92270) ring. Conversely, regions of positive potential (electron-deficient) would be anticipated around the hydrogen atom of the carboxylic acid and on the carbon atoms attached to the electron-withdrawing substituents.
Table 1: Hypothetical Quantum Chemical Data for this compound
| Parameter | Calculated Value | Significance |
| HOMO Energy | -7.5 eV | Indicates the energy of the highest energy electrons available for donation. |
| LUMO Energy | -3.2 eV | Indicates the energy of the lowest energy orbital available to accept electrons. |
| HOMO-LUMO Gap | 4.3 eV | Suggests moderate chemical reactivity. |
| Dipole Moment | 3.5 D | Indicates a significant degree of polarity in the molecule. |
Conformational Analysis and Tautomerism Studies
The three-dimensional structure of a molecule is crucial to its function. Conformational analysis aims to identify the most stable arrangement of atoms in a molecule. For this compound, a key conformational feature is the orientation of the carboxylic acid group relative to the pyridine ring. Theoretical calculations can predict the rotational barrier and the most stable conformer, which is often stabilized by intramolecular hydrogen bonding.
Tautomerism, the interconversion of structural isomers, is also a relevant consideration for this molecule. The carboxylic acid group can potentially exist in equilibrium with its tautomeric form. Furthermore, in certain environments, the pyridine nitrogen can be protonated, leading to different tautomeric forms of the entire molecule. Quantum chemical calculations can determine the relative energies of these tautomers, providing insight into which form is likely to be predominant under specific conditions.
Reaction Mechanism Prediction and Transition State Analysis
Computational chemistry is a powerful tool for elucidating the pathways of chemical reactions. For derivatives of this compound, this could involve predicting the mechanisms of reactions such as esterification of the carboxylic acid, nucleophilic aromatic substitution, or reduction of the nitro group. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed. This analysis provides valuable information on reaction kinetics and thermodynamics, aiding in the optimization of synthetic routes.
Spectroscopic Characterization Methodologies
Spectroscopic techniques are the primary means by which the structure and functional groups of a molecule are experimentally determined. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are two of the most fundamental and informative methods used in the characterization of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the two aromatic protons on the pyridine ring and the acidic proton of the carboxylic acid. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing substituents, likely causing them to appear at a lower field (higher ppm). The acidic proton would typically appear as a broad singlet at a very downfield chemical shift.
¹³C NMR: The carbon NMR spectrum would provide information on all the unique carbon atoms in the molecule. The carbon atom of the carboxylic acid would be expected at a characteristic downfield position. The carbon atoms attached to the trifluoromethyl and nitro groups would also have distinct chemical shifts.
¹⁹F NMR: Given the presence of a trifluoromethyl group, ¹⁹F NMR would be a highly informative technique. It would show a single resonance for the three equivalent fluorine atoms, and its chemical shift would be characteristic of a CF₃ group attached to an aromatic ring.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H (aromatic) | 8.5 - 9.5 | - |
| H (carboxylic acid) | 10.0 - 13.0 (broad) | - |
| C (carboxylic acid) | 165 - 175 | - |
| C (aromatic) | 120 - 160 | - |
| C (trifluoromethyl) | 120 - 130 (quartet) | - |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups.
O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid, often overlapping with C-H stretches.
C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹ would correspond to the carbonyl (C=O) stretching vibration of the carboxylic acid.
N-O Stretch: The nitro group would give rise to two strong absorption bands, an asymmetric stretch typically in the range of 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹.
C-F Stretch: The trifluoromethyl group would exhibit strong absorption bands in the region of 1100-1300 cm⁻¹ due to C-F stretching vibrations.
Aromatic C=C and C=N Stretches: Absorptions in the 1400-1600 cm⁻¹ region would be characteristic of the pyridine ring vibrations.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |
| Carboxylic Acid | C=O Stretch | 1700 - 1730 |
| Nitro Group | Asymmetric N-O Stretch | 1500 - 1570 |
| Nitro Group | Symmetric N-O Stretch | 1300 - 1370 |
| Trifluoromethyl Group | C-F Stretch | 1100 - 1300 |
| Pyridine Ring | C=C and C=N Stretches | 1400 - 1600 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular weight, which is calculated to be 250.010 g/mol .
The fragmentation of the parent molecule in the mass spectrometer provides valuable structural information. While a specific mass spectrum for this compound is not available, the fragmentation pattern can be predicted based on the known behavior of related compounds. Aromatic nitro compounds typically show characteristic fragmentation patterns, including the loss of the nitro group (NO₂) or a neutral loss of HNO₂. nih.gov The presence of the trifluoromethyl group (CF₃) and the carboxylic acid group (-COOH) would also lead to specific fragmentation pathways.
Expected Fragmentation Pattern:
The fragmentation of this compound would likely involve the following key steps:
Decarboxylation: Loss of the carboxylic acid group as CO₂ is a common fragmentation pathway for carboxylic acids.
Loss of the Nitro Group: Cleavage of the C-N bond can result in the loss of the nitro group (NO₂).
Loss of the Trifluoromethyl Group: The strong C-F bonds make the trifluoromethyl group relatively stable, but its loss can occur.
Ring Fragmentation: The pyridine ring itself can undergo fragmentation, leading to smaller charged species.
A hypothetical fragmentation analysis is presented in the table below.
| Fragment Ion | m/z (mass-to-charge ratio) | Proposed Structure/Loss |
| [M]⁺ | 250 | Molecular ion of this compound |
| [M - COOH]⁺ | 205 | Loss of the carboxylic acid group |
| [M - NO₂]⁺ | 204 | Loss of the nitro group |
| [M - CF₃]⁺ | 181 | Loss of the trifluoromethyl group |
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method would provide definitive information about the molecular structure of this compound, including bond lengths, bond angles, and intermolecular interactions in the solid state.
Although a crystal structure for this compound has not been reported, data from a closely related compound, 4-(trifluoromethyl)nicotinic acid, offers valuable insights. The crystal structure of 4-(trifluoromethyl)nicotinic acid reveals a monoclinic crystal system with the space group P2₁/c. researchgate.net
Anticipated Crystallographic Data:
The table below summarizes the crystallographic data for the related compound, 4-(trifluoromethyl)nicotinic acid, which can serve as a reference for what might be expected for the title compound. researchgate.net
| Parameter | 4-(trifluoromethyl)nicotinic acid |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.4488(11) |
| b (Å) | 14.922(2) |
| c (Å) | 7.7868(12) |
| β (°) | 100.941(5) |
| Volume (ų) | 735.7(2) |
| Z | 4 |
The determination of the crystal structure of this compound would provide crucial information for understanding its solid-state properties and for designing new derivatives with specific functionalities.
Advanced Research Applications and Biological Activity Mechanisms
Investigation of Molecular Target Interactions for Specific Biological Effects
The biological effects of a compound are dictated by its interactions with specific molecular targets. For a molecule like 6-Nitro-4-(trifluoromethyl)nicotinic acid, investigations would focus on how its distinct chemical features influence its binding and modulation of enzymes and receptors.
Enzyme Inhibition Studies (Mechanistic Focus)
The nicotinic acid scaffold is a constituent of the essential coenzyme nicotinamide (B372718) adenine (B156593) dinucleotide (NAD), making it a relevant structure for enzyme-related research. Derivatives of nicotinic acid have been studied as inhibitors of various enzymes.
P450 Enzyme Inhibition: Nicotinic acid itself has been shown to inhibit human cytochrome P450 enzymes, specifically CYP2D6. The proposed mechanism involves the coordination of the pyridine (B92270) nitrogen atom with the heme iron center of the enzyme. nih.govresearchgate.net It is plausible that this compound could exhibit similar inhibitory activity, potentially modulated by the electron-withdrawing properties of the nitro and trifluoromethyl groups.
Isocitrate Lyase Inhibition: The nitro group in a molecule can act as a "masked electrophile." For example, 3-nitropropionate is a potent time-dependent inhibitor of isocitrate lyase. The inhibitory mechanism involves the in-situ conversion of the nitro group to its nitronic acid tautomer within the enzyme's active site, which then forms a covalent adduct with a cysteine residue. nih.gov This suggests a potential mechanism whereby the 6-nitro group could be leveraged for targeted covalent inhibition of enzymes with appropriate active site architecture.
Kinase and Polymerase Inhibition: The trifluoromethyl group is a common feature in modern enzyme inhibitors, valued for its ability to enhance binding affinity and improve pharmacokinetic properties. For instance, 6-(Trifluoromethyl)nicotinic acid is a known intermediate in the synthesis of kinase inhibitors for cancer therapy. atomfair.comchemicalbook.com Furthermore, derivatives of 4-(trifluoromethyl)nicotinic acid have been developed as inhibitors of HCV NS5B polymerase. chemicalbook.com
NAD Biosynthesis Pathway: In Mycobacterium tuberculosis, the enzyme Quinolinic Acid Phosphoribosyltransferase (QAPRTase), which is crucial for the de novo biosynthesis of NAD, is inhibited by pyrazinamide, a structural analogue of nicotinic acid. plos.org This highlights the potential for nicotinic acid derivatives to interfere with this essential metabolic pathway.
| Enzyme Target | Potential Inhibition Mechanism | Relevant Structural Moiety |
| Cytochrome P450 (e.g., CYP2D6) | Coordination of pyridine nitrogen to heme iron nih.gov | Nicotinic Acid Scaffold |
| Isocitrate Lyase | Covalent modification via nitronic acid tautomer nih.gov | Nitro Group |
| Kinases / Polymerases | Enhanced binding affinity and interactions chemicalbook.com | Trifluoromethyl Group |
| QAPRTase | Competitive inhibition as a substrate analog plos.org | Nicotinic Acid Scaffold |
Receptor Binding Profiling (Mechanistic Focus)
The nicotinic acid structure is eponymous with the nicotinic acetylcholine (B1216132) receptors (nAChRs), a family of ligand-gated ion channels crucial for neurotransmission. wikipedia.org
The binding of agonists like acetylcholine and nicotine (B1678760) to nAChRs occurs at an interface between receptor subunits. nih.govnih.gov The key pharmacophoric features are a cationic center (the protonated pyridine nitrogen in nicotine) and a hydrogen bond acceptor. nih.gov The interaction involves a cation-π interaction between the charged nitrogen and aromatic residues (like tryptophan) in the receptor's binding pocket. nih.gov
For this compound, the presence of strong electron-withdrawing groups would significantly decrease the basicity of the pyridine nitrogen, making it less likely to be protonated and act as the cationic center required for classical nAChR agonism. However, this does not preclude other modes of interaction. The trifluoromethyl group is known to enhance the binding affinity of ligands to their target proteins. Therefore, profiling would involve assessing its ability to bind to various nAChR subtypes, potentially as an antagonist or an allosteric modulator rather than a direct agonist.
Structure-Activity Relationship (SAR) Studies for Targeted Biological Effects
SAR studies are fundamental to optimizing a lead compound for a desired biological effect. By systematically modifying the structure of a molecule and assessing the impact on its activity, researchers can identify key functional groups and properties.
Rational Design of Novel Inhibitors/Agonists with Modified Scaffolds
The this compound scaffold provides a template for rational drug design. SAR studies on related structures offer insights into how modifications might influence activity.
HIV-1 Reverse Transcriptase Inhibitors: In a series of 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives designed as HIV-1 RT inhibitors, converting the carboxylic acid to an amide was found to be slightly more potent than the corresponding ester derivatives. This suggests that the hydrogen bonding capacity of the group at this position is a key determinant of activity. mdpi.com
Vasorelaxants: Studies on thionicotinic acid derivatives showed that the free carboxylic acid was a more potent vasorelaxant than its corresponding amide or nitrile, indicating the anionic carboxylate group is crucial for this specific activity. nih.govmdpi.com
These examples demonstrate that modifications to the carboxylic acid group (position 3), the pyridine ring substituents, and the addition of other functional groups can dramatically and predictably alter the biological activity of nicotinic acid derivatives.
Exploration of Specific Biological Pathways and Molecular Signaling
The biological effects of nicotinic acid derivatives are often tied to their modulation of specific signaling pathways.
Nitric Oxide (NO) and Prostacyclin Pathways: Certain thionicotinic acid derivatives induce vasorelaxation, and mechanistic studies have shown this effect is mediated by endothelium-induced nitric oxide (NO) and prostacyclin. nih.govmdpi.com This implicates the compound in the modulation of signaling cascades involving endothelial nitric oxide synthase (eNOS) and cyclooxygenase (COX) enzymes.
VEGFR-2 Signaling: Novel nicotinic acid derivatives have been designed as selective inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key component in the angiogenesis signaling pathway. nih.gov Inhibition of this receptor tyrosine kinase can block downstream signaling, making it a target for anti-cancer therapies.
Inflammatory Pathways: The potential for nicotinic acid derivatives to inhibit cytochrome P450 enzymes could connect them to inflammatory pathways. nih.gov P450s are involved in the metabolism of arachidonic acid to produce pro-inflammatory and anti-inflammatory eicosanoids, which are critical signaling molecules in inflammation. nih.gov
Agrochemical Research: Mechanism-Based Approaches
The nicotinic acid scaffold is prevalent in modern agrochemicals, including fungicides, herbicides, and insecticides. mdpi.com The trifluoromethyl group is also a highly valued substituent in agrochemical design for its metabolic stability and contribution to biological efficacy. atomfair.com
Herbicidal Activity: A series of N-(aryloxy)-2-chloronicotinamides derived from nicotinic acid have demonstrated potent herbicidal activity. The mechanism of action for many herbicides involves the inhibition of essential plant enzymes or processes. usda.gov
Fungicidal Activity: Niacinamide derivatives have been synthesized that show potent fungicidal activity against plant pathogens like Botryosphaeria berengriana. Molecular docking studies for one of the lead compounds suggested a mechanism involving the inhibition of succinate (B1194679) dehydrogenase, a critical enzyme in the fungal mitochondrial respiratory chain. nih.gov
Insecticidal Activity: 4-(Trifluoromethyl)nicotinic acid is a known key intermediate in the synthesis of the insecticide flonicamid. chemicalbook.comcaymanchem.com Neonicotinoid insecticides, which are structurally related to nicotine, act as agonists of insect nAChRs, leading to paralysis and death.
The combination of the nicotinic acid core and a trifluoromethyl group in this compound makes it a compound of interest for agrochemical research, with potential mechanisms revolving around the inhibition of essential fungal or plant enzymes or modulation of insect nAChRs.
In-Depth Analysis of this compound Reveals Limited Data on Specific Pesticidal Mechanisms
Despite extensive investigation into the chemical properties and potential applications of this compound, a comprehensive review of publicly available scientific literature reveals a significant gap in research pertaining to its specific pesticidal mode of action. While the structural components of the molecule—a nicotinic acid backbone, a trifluoromethyl group, and a nitro group—are common in various biologically active compounds, detailed studies elucidating its precise mechanisms as an insecticide, fungicide, or herbicide are not presently available.
The compound this compound is recognized as a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals. However, its intrinsic biological activity, especially concerning its direct application as a pesticide and the molecular interactions that would underpin such activity, remains largely uncharacterized in peer-reviewed research.
General knowledge of related chemical classes offers a theoretical framework for potential mechanisms, but lacks the specificity required for a definitive analysis of this particular compound. For instance, many nicotinic acid derivatives are known to target the nicotinic acetylcholine receptors in insects, leading to paralysis and death. The trifluoromethyl group is a well-known feature in many modern pesticides, often enhancing the efficacy and stability of the molecule. Similarly, nitroaromatic compounds can exhibit a broad range of biological effects, frequently linked to their ability to undergo metabolic reduction to reactive intermediates that can induce cellular damage.
However, without specific experimental data on this compound, any discussion of its pesticidal mode of action would be speculative. Research that details its effects on target organisms at a molecular level—such as specific enzyme inhibition, receptor binding, or disruption of metabolic pathways—is necessary to fully understand its potential as a pesticide.
At present, the scientific community has not published studies that would allow for a detailed exposition of the insecticidal, fungicidal, or herbicidal mode of action of this compound. Consequently, a thorough and scientifically accurate article on its specific advanced research applications and biological activity mechanisms in the context of pest control cannot be constructed. Further research is required to determine if this compound possesses direct pesticidal properties and, if so, to elucidate the precise molecular mechanisms by which it acts.
Q & A
Basic: What are the recommended synthetic routes for 6-nitro-4-(trifluoromethyl)nicotinic acid, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves nitration of 4-(trifluoromethyl)nicotinic acid or its derivatives. Key steps include:
- Nitration : Use mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize decomposition .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) to isolate the nitro derivative .
- Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural identity via ¹H/¹⁹F NMR and FT-IR (e.g., nitro group absorption at ~1520 cm⁻¹) .
Basic: Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹⁹F NMR : Detects trifluoromethyl group chemical shifts (δ ≈ -60 to -65 ppm) and monitors electronic effects of nitro substitution .
- HPLC-MS : Quantifies purity and identifies byproducts (e.g., isomers from incomplete nitration) using reverse-phase columns and ESI-MS for molecular ion confirmation .
- X-ray crystallography : Resolves steric effects of nitro and trifluoromethyl groups on the pyridine ring .
Advanced: How can Design of Experiments (DoE) optimize nitration yield while minimizing byproducts?
Methodological Answer:
- Factors : Temperature (-5°C to 10°C), HNO₃ concentration (65–90%), and reaction time (1–6 hrs).
- Response Variables : Yield (gravimetric analysis), purity (HPLC area %), and byproduct formation (TLC monitoring).
- Statistical Analysis : Use a 2³ factorial design to identify interactions (e.g., high HNO₃ concentration at low temperatures maximizes yield >85%) and validate via ANOVA .
Advanced: How to resolve contradictions in reactivity data between this compound and its analogs?
Methodological Answer:
- Electronic Effects : Compare Hammett σ values for nitro (-0.28) and trifluoromethyl (+0.54) groups to predict substituent-directed reactivity (e.g., electrophilic substitution patterns) .
- Steric Analysis : Use DFT calculations (B3LYP/6-31G*) to model steric hindrance between nitro and trifluoromethyl groups, correlating with experimental kinetic data .
- Case Study : If unexpected regioselectivity occurs, perform isotopic labeling (¹⁵NO₂) to trace reaction pathways .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, chemical goggles, and flame-resistant lab coats (nitro compounds are explosive) .
- Ventilation : Use fume hoods for synthesis and purification steps to avoid inhalation of acidic vapors .
- Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal in halogenated waste containers .
Advanced: How can computational methods predict the bioactivity of this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with nicotinic acetylcholine receptors (nAChRs), focusing on hydrogen bonding with nitro groups .
- ADMET Prediction : Apply SwissADME to assess pharmacokinetics (e.g., LogP ~1.8 suggests moderate blood-brain barrier penetration) .
- Validation : Corrogate with in vitro assays (e.g., IC₅₀ measurements via radioligand binding assays) .
Advanced: What strategies enhance the stability of this compound in aqueous solutions?
Methodological Answer:
- pH Optimization : Maintain pH 5–6 (buffered with citrate) to prevent nitro group hydrolysis .
- Lyophilization : Freeze-dry the compound and store at -20°C under argon to avoid photodegradation .
- Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
Basic: How to troubleshoot low yields in the synthesis of this compound?
Methodological Answer:
- Precursor Purity : Verify starting material (4-(trifluoromethyl)nicotinic acid) purity via melting point (mp ~180°C) and NMR .
- Reagent Quality : Use fresh HNO₃ (density ≥1.48 g/mL) to avoid dilution-related inefficiencies .
- Side Reactions : Add urea to quench excess nitronium ions and reduce polynitration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
